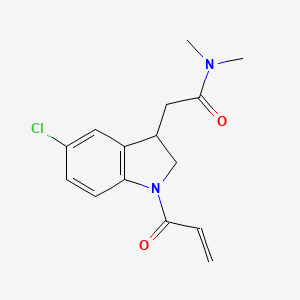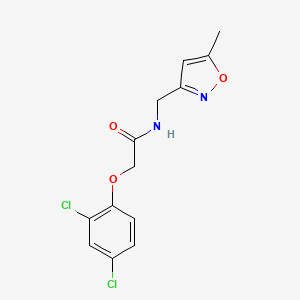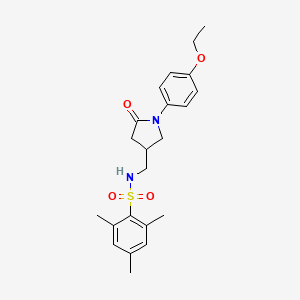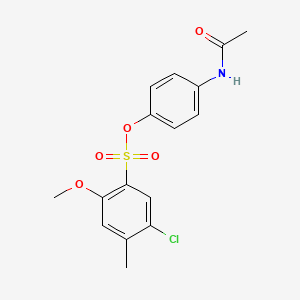
N-(1,3-dioxoisoindol-4-yl)-4-methylsulfanylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives, which are similar to the compound , has been reported . The synthesis involves a green and eco-friendly method, reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This method has the advantages of higher yields, mild reaction conditions, shorter reaction times, convenient procedure, and environmental friendliness .Aplicaciones Científicas De Investigación
Antibacterial Applications
A series of compounds, including analogs structurally related to N-(1,3-dioxoisoindol-4-yl)-4-methylsulfanylbenzamide, were synthesized and evaluated for their antibacterial properties. These compounds showed significant inhibitory activity against various bacterial strains, highlighting their potential in developing new antibacterial agents. The study utilized molecular docking and antibacterial evaluation to understand the interaction of these compounds with bacterial protein receptors, suggesting their mechanism of action involves binding to specific sites on bacterial proteins, which could be leveraged in designing novel antibiotics (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Cancer Research
In cancer research, compounds related to this compound have been explored for their potential to act as biomarkers or therapeutic agents. For instance, a study on the safety, dosimetry, and feasibility of using a novel cellular proliferative marker in patients with newly diagnosed malignant neoplasms suggests its potential for evaluating tumor proliferation. This work underscores the importance of such compounds in assessing the proliferative status of solid tumors, offering insights into their role in cancer diagnosis and treatment planning (Dehdashti et al., 2013).
DNA Repair and Toxicity Studies
Several studies have utilized analogs of this compound to explore DNA repair mechanisms and the toxic effects of various substances on cellular models. These investigations have contributed to a deeper understanding of cellular responses to DNA damage and the role of specific enzymatic processes in mitigating such damage. By examining the effects of these compounds on DNA repair and their potential to enhance or inhibit toxic effects, researchers have gleaned valuable insights into the cellular pathways involved in maintaining genomic integrity (Lubet et al., 1984).
Photocatalytic Degradation
Compounds related to this compound have been investigated for their role in environmental applications, such as the photocatalytic degradation of pollutants. Studies on the degradation of specific compounds using UV-activated methods indicate the potential of these compounds to enhance the rate of mineralization and reduce the concentration of toxic intermediates in aqueous solutions. This research has implications for the development of more efficient and environmentally friendly methods for water treatment and pollutant removal (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-22-10-7-5-9(6-8-10)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOITNMBYGKNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2875026.png)
![6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2875027.png)




![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2875039.png)

![2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2875042.png)
![4-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2875043.png)
![3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2875044.png)

